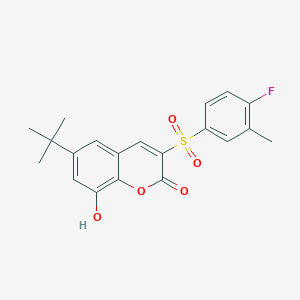

6-tert-butyl-3-(4-fluoro-3-methylbenzenesulfonyl)-8-hydroxy-2H-chromen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound contains a tert-butyl group, a fluoro-methylbenzenesulfonyl group, and a 2H-chromen-2-one group. The tert-butyl group is a simple hydrocarbon moiety that has unique reactivity patterns due to its crowded structure .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the chromen-2-one core. The tert-butyl group is known for its crowded structure, which can influence the overall shape of the molecule .Chemical Reactions Analysis

The tert-butyl group’s unique reactivity pattern could play a significant role in the chemical reactions of this compound . It’s involved in various chemical transformations, biosynthetic and biodegradation pathways .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The tert-butyl group, for example, is known for its unique reactivity pattern .Scientific Research Applications

Chemical Reactivity and Interaction Studies

Atomic Carbon Reaction with Benzene Rings : Studies demonstrate the reaction of atomic carbon with benzene rings, like tert-butylbenzene, elucidating the process of insertion into C−H bonds and the formation of different products (Armstrong, Zheng, & Shevlin, 1998).

Reactivity with Trivalent Phosphorus Esters : Research on the reactivity of sterically hindered hydroxybenzenesulfenyl chloride with trivalent phosphorus esters provides insight into chemical evidence for intermediate formations (Pastor, Spivack, Steinhuebel, & Odorisio, 1987).

Fluorescence and Metal Interaction : Investigations into the fluorescence properties and metal interaction of related benzo[c]chromen-6-one derivatives highlight their potential in spectrofluorometry and environmental chemistry (Gülcan et al., 2022).

Fluorine for Hydrogen Exchange Studies : Research exploring the exchange of fluorine for hydrogen in hydrofluorobenzene derivatives provides insights into the reaction mechanisms and stereochemical principles (Werkema & Andersen, 2008).

Synthesis under Ultrasound Irradiation : Studies on the synthesis of 4-hydroxy-3-(2-imino ethyl)-2H-chromen-2-ones under ultrasonic irradiation reveal advantages in terms of yield, reaction time, and mild conditions (Wang Huiyana, 2013).

Electrophilic Fluorination Reactions : The direct conversion of indoles to difluoro-oxindoles through electrophilic fluorination using mild reagents illustrates novel fluorination techniques (Lim et al., 2012).

Substituent Effects in Aminocarbonylation : Understanding the effects of various substituents on the aminocarbonylation of iodobenzenes offers insights into reactivity and catalysis (Marosvölgyi-Haskó, Kégl, & Kollár, 2016).

Crystal Structure Analysis : Studies on the crystal structure of chromenone derivatives like 4-azidomethyl-6-tert-butyl-2H-chromen-2-one provide fundamental insights into molecular geometry and interactions (El-khatatneh et al., 2015).

Cyclooligomerization Studies : Investigations into the cyclooligomerization of alkynes at azaborolylcobalt moieties highlight important aspects of organometallic chemistry and catalysis (Schmid & Schütz, 1995).

Future Directions

properties

IUPAC Name |

6-tert-butyl-3-(4-fluoro-3-methylphenyl)sulfonyl-8-hydroxychromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FO5S/c1-11-7-14(5-6-15(11)21)27(24,25)17-9-12-8-13(20(2,3)4)10-16(22)18(12)26-19(17)23/h5-10,22H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMYBLCSGMWXDHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)C2=CC3=CC(=CC(=C3OC2=O)O)C(C)(C)C)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-tert-butyl-3-(4-fluoro-3-methylbenzenesulfonyl)-8-hydroxy-2H-chromen-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(phenylsulfanyl)-3-pyridinyl]methyl N-(2-methylphenyl)carbamate](/img/structure/B2462465.png)

![N-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(trifluoromethyl)phenyl]methyl}prop-2-enamide](/img/structure/B2462466.png)

![N-(4-Fluorophenyl)-4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidine-1-carboxamide](/img/structure/B2462467.png)

![3-chloro-2-[4-(4H-1,2,4-triazol-3-yl)piperidino]-5-(trifluoromethyl)pyridine](/img/structure/B2462474.png)

![1,3-dimethyl-6-(3-nitrophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B2462478.png)

![8-(2-Ethylphenyl)-1,7-dimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-d ione](/img/structure/B2462479.png)

![7-chloro-3-[(4-ethylphenyl)sulfonyl]-N-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2462481.png)

![1-[(3-Methylphenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione](/img/structure/B2462484.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-2,4-dimethyl-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2462486.png)